Tetragastrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

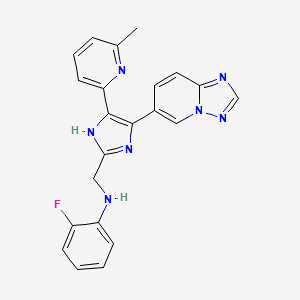

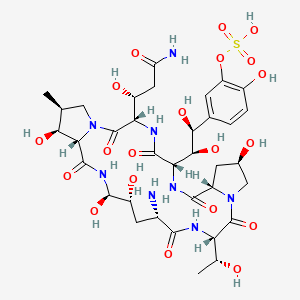

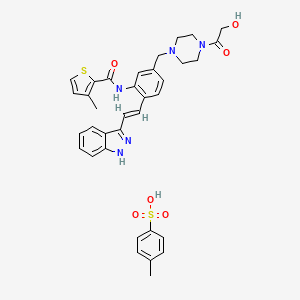

Tetragastrin is a C-terminal tetrapeptide (Trp–Met–Asp–Phe–NH2) of gastrin . It is the smallest peptide fragment of gastrin which has the same physiological and pharmacological activity as gastrin . It is used to test the secretion of digestive juice .

Synthesis Analysis

To improve the intestinal absorption of this compound (TG), lipophilic derivatives of TG were synthesized by acylation of its N-terminal amino group with acetic acid, caproic acid, and lauric acid . The purified TG derivatives, acetyl-tetragastrin (Ac-TG), caproyl-tetragastrin (Cap-TG), and lauroyl-tetragastrin (Lau-TG), were confirmed to be more lipophilic than the parent TG by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of this compound is C29H36N6O6S . It has an average mass of 596.698 Da and a monoisotopic mass of 596.241699 Da .Physical and Chemical Properties Analysis

This compound has a molecular weight of 596.7 . It is a solid substance and has a solubility of 6 mg/mL in DMSO when ultrasonic and warming are applied .Applications De Recherche Scientifique

Conformational Analysis : Tetragastrin's conformational analysis reveals a theoretical demonstration that gastrins and 5, 1-benzothiazocines could bind with an identical receptor. This implies potential therapeutic or diagnostic applications in receptor targeting (Miyamoto & Yoshimoto, 1986).

Cancer Research : Prolonged administration of this compound has shown a significant reduction in the incidence of colonic tumors in rats, suggesting its potential role in cancer prevention or therapy (Tatsuta et al., 1983).

Transdermal Delivery : Chemical modification with fatty acids improves the in-vitro permeability of this compound through rat skin, indicating potential for improved transdermal drug delivery systems (Setoh et al., 1995).

Gastrointestinal Effects : this compound administration has shown to significantly decrease the incidences of mucosal erosions, ulcerations, and atypical regenerative glandular hyperplasias in colonic mucosa during certain treatments, implying its protective role in gastrointestinal health (Tatsuta et al., 1986).

Pancreatic Carcinogenesis : Research indicates that prolonged administration of this compound had little or no influence on the number and size of carcinogen-induced pancreatic lesions, although it caused significantly increased cell proliferation in pancreatic acinar cells (Tatsuta et al., 1990).

Molecular Dynamics and Conformational Parameters : Studies on the molecular dynamics and conformational parameters of this compound, using techniques like NMR spin-lattice relaxation, contribute to understanding its pharmacological action at a molecular level (Bleich et al., 1976).

Effects on Smooth Muscles : this compound has been shown to enhance the amplitude of spontaneous contractions in smooth muscles of the human stomach, suggesting its role in gastrointestinal motility and potentially in disorders involving smooth muscle function (Hara, 1980).

Age-related Gastric Changes : this compound's effects on gastric mucin biosynthesis vary with age, highlighting the importance of considering age-related factors in its therapeutic applications (Ichikawa et al., 1999).

Mécanisme D'action

Unlike cholecystokinin which has a variety of roles in the gastrointestinal system as well as central nervous system effects, Tetragastrin acts primarily in the brain as an anxiogenic . It causes severe anxiety symptoms when administered to humans and is commonly used in scientific research to induce panic attacks for the purpose of testing new anxiolytic drugs . This compound is a selective cholecystokinin B (CCKB) receptor agonist .

Propriétés

IUPAC Name |

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLYUZOGHTBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956595 |

Source

|

| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-91-3 |

Source

|

| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol](/img/structure/B612290.png)